1-(3-フルオロピリジン-4-カルボニル)ピペリジン-4-アミン

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods of synthesis of fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

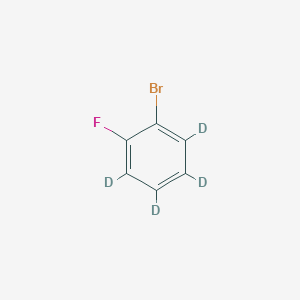

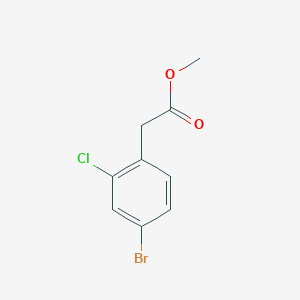

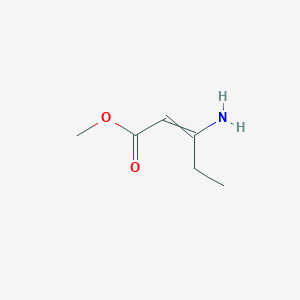

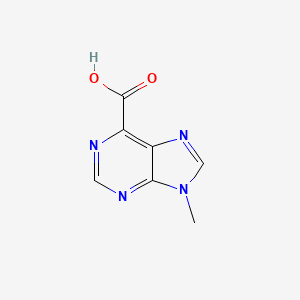

The molecular structure of 1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine consists of a piperidine ring attached to a fluoropyridine ring via a carbonyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用

放射性医薬品合成

この化合物のフッ素原子は、F-18で標識された放射性医薬品の合成に使用できます 。これらは、がんの診断と治療における陽電子放出断層撮影(PET)において極めて重要であり、細胞の代謝活性を明らかにします。

農薬開発

本化合物の様なフッ素化ピリジンは、新しい農産物の開発に頻繁に使用されます 。これらは、構造に組み込まれて物理的、生物学的、環境的特性を向上させ、より効果的な除草剤や殺虫剤を開発します。

薬理学的研究

ピペリジン誘導体は、20種類以上の医薬品クラスに存在します 。 "1-(3-フルオロピリジン-4-カルボニル)ピペリジン-4-アミン"の特定の構造は、その潜在的な薬理学的活性について調べることができ、新しい薬剤の開発につながる可能性があります。

創薬と創薬

ピペリジン部分は、医薬品によく見られる特徴であり、その誘導体は創薬において重要です 。この化合物は、その独特の構造的特徴により、新しい治療薬の開発のための足場として役立ちます。

生物学的イメージング剤

この化合物のフッ素原子は、生物学的用途のためのイメージング剤を作成するために使用できます 。これらの薬剤は、分子レベルで生物学的プロセスを可視化し、疾患の理解を助けることができます。

合成有機化学

この化合物は、複雑な有機分子の合成における出発物質または中間体として使用できます 。その反応性とフルオロピリジン環とピペリジン環の両方の存在により、合成化学における汎用性の高いビルディングブロックとなっています。

作用機序

The mechanism of action of 1-fluoro-4-piperidone is not well understood. However, it is believed that it acts as a nucleophile in the synthesis of various organic compounds. It is also believed to act as a catalyst in the synthesis of various drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-fluoro-4-piperidone are not well understood. However, it is believed that it may have an effect on the enzymes involved in the synthesis of various organic compounds. It is also believed to have an effect on the enzymes involved in the synthesis of various drugs.

実験室実験の利点と制限

1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amineiperidone has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from pyridine and piperidine derivatives. It is also relatively non-toxic and has a low melting point, making it suitable for use in a wide range of laboratory experiments.

However, 1-fluoro-4-piperidone also has some limitations. It is a relatively expensive compound and is not as widely available as some other compounds. It is also a relatively reactive compound, making it unsuitable for use in some laboratory experiments.

将来の方向性

1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amineiperidone has a wide range of potential applications in the scientific research and medical fields. Further research is needed to explore the potential of this compound in the synthesis of new drugs and organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-fluoro-4-piperidone. Additionally, further research is needed to explore potential uses in the fields of biotechnology and nanotechnology. Finally, further research is needed to explore potential uses in the fields of drug delivery and drug targeting.

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-10-7-14-4-1-9(10)11(16)15-5-2-8(13)3-6-15/h1,4,7-8H,2-3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCHEZYOECPMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)